molecular formula C5H10O5 B583942 D-[1,5-13C2]Ribose CAS No. 213825-56-0

D-[1,5-13C2]Ribose

Cat. No.: B583942
CAS No.: 213825-56-0
M. Wt: 152.115
InChI Key: SRBFZHDQGSBBOR-GYGOELPPSA-N
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Description

D-[1,5-13C₂]Ribose is a stable isotope-labeled derivative of D-ribose, a naturally occurring pentose sugar critical to RNA synthesis and cellular energy metabolism (e.g., ATP). The compound is specifically enriched with ¹³C isotopes at the C1 and C5 positions (Figure 1), enabling precise tracking of metabolic pathways via nuclear magnetic resonance (NMR) or mass spectrometry (MS). Its dual labeling enhances resolution in studies of carbohydrate metabolism, oxidative degradation, and isotopic flux analysis .

Key applications include:

  • Metabolic Flux Analysis: Tracking ribose incorporation into nucleotides or glycolytic intermediates.
  • Oxidation Studies: Elucidating degradation pathways, as seen in experiments with H₂O₂ or lipid hydroperoxides, where labeled carbons reveal product origins .
  • NMR Spectroscopy: Distinct ¹³C-¹³C coupling patterns provide structural insights, particularly in acetylated derivatives like ADP-ribose .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-[1,5-13C2]Ribose typically involves the incorporation of carbon-13 isotopes into the ribose molecule. One common method is the chemical synthesis starting from labeled glucose, which undergoes a series of enzymatic and chemical reactions to produce the labeled ribose. The reaction conditions often involve specific enzymes that facilitate the conversion of glucose to ribose, ensuring the incorporation of the carbon-13 isotopes at the desired positions.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to incorporate carbon-13 isotopes into their metabolic pathways, producing labeled ribose as a byproduct. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the labeled ribose .

Chemical Reactions Analysis

Types of Reactions: D-[1,5-13C2]Ribose undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in ribose can be oxidized to form ribonic acid.

    Reduction: The aldehyde group can be reduced to form ribitol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

D-[1,5-13C2]Ribose has numerous applications in scientific research:

    Chemistry: Used in nuclear magnetic resonance spectroscopy to study molecular structures and interactions.

    Biology: Helps in tracing metabolic pathways and understanding the role of ribose in cellular processes.

    Medicine: Investigated for its potential in improving energy levels in patients with chronic fatigue syndrome and heart disease.

    Industry: Utilized in the production of labeled compounds for research and diagnostic purposes .

Mechanism of Action

The primary mechanism of action of D-[1,5-13C2]Ribose involves its role in the synthesis of adenosine triphosphate. By providing a labeled form of ribose, researchers can track its incorporation into adenosine triphosphate and other nucleotides, allowing for detailed studies of energy metabolism and nucleotide synthesis. The labeled ribose is incorporated into the pentose phosphate pathway, where it is converted into ribose-5-phosphate and subsequently into adenosine triphosphate .

Comparison with Similar Compounds

Isotope-Labeled Ribose Derivatives

Table 1: Comparison of Isotopologues of D-Ribose

Compound Isotopic Labeling Key Applications Research Findings
D-[1,5-13C₂]Ribose C1 and C5 ¹³C Metabolic flux, oxidation studies C1 and C5 labels trace glyoxal formation during oxidative degradation .
D-[1-13C]Ribose C1 ¹³C Single-carbon tracking C1 label identifies glyoxal as a primary degradation product .
D-[UL-13C₅]Ribose Uniform ¹³C labeling Full metabolic pathway mapping Enables comprehensive analysis of pentose phosphate pathway dynamics .
D-[UL-²H₆]Ribose Uniform ²H labeling NMR/MS studies of hydrogen exchange Deuterium labeling minimizes spectral overlap but reduces metabolic activity .

Key Insights :

  • Dual vs. Single Labeling : D-[1,5-13C₂]Ribose provides higher specificity than single-labeled analogs. For example, in oxidation studies, both C1 and C5 labels confirmed glyoxal origins, whereas D-[1-13C]Ribose only identified C1-derived products .
  • Uniform Labeling : D-[UL-13C₅]Ribose offers full pathway mapping but requires complex data interpretation, whereas D-[1,5-13C₂]Ribose balances specificity and analytical simplicity .

Structurally Similar Pentoses

Table 2: Comparison with Other Pentoses

Compound Structure Isotopic Studies Metabolic Differences
D-[1,5-13C₂]Ribose Aldopentose, C2–C4 hydroxyls Dual-label tracking of degradation Central to RNA/ATP synthesis; oxidative products include glyoxal .
D-[1-13C]Xylose Aldopentose, C3 hydroxyl Asymmetric aldol cleavage studies Produces equivalent intermediates but with distinct stereoselectivity .
L-[1-13C]Arabinose Aldopentose, C2/C3 hydroxyls Rarely labeled; limited metabolic studies Less metabolically active in mammalian systems.

Key Insights :

  • Stereochemical Effects : D-[1,5-13C₂]Ribose and D-xylose produce similar degradation products (e.g., methyl lactate), but ribose’s stereochemistry favors specific enzymatic pathways .
  • Metabolic Relevance: Ribose is prioritized in nucleotide biosynthesis, whereas xylose and arabinose are less central to mammalian metabolism .

Acetylated Derivatives

Table 3: Comparison with Acetylated ADP-Ribose Derivatives

Compound Modification NMR Characteristics Functional Role
ADP-Ribose Unmodified ¹H/¹³C shifts at C2' and C3' hydroxyls Substrate for sirtuins and PARPs .
2’-O-Acetyl-ADP-Ribose Acetate at C2' Downfield shift (~0.5 ppm) for C2' proton Modulates protein-protein interactions .
3’-O-Acetyl-ADP-Ribose Acetate at C3' Downfield shift (~0.6 ppm) for C3' proton Alters NAD+ binding affinity in enzymes .

Key Insights :

  • Isotope Effects : In D-[1,5-13C₂]Ribose derivatives, acetate groups cause predictable downfield NMR shifts, aiding structural assignment .
  • Functional Impact : Acetylation at specific positions (C2' vs. C3') alters enzyme binding, highlighting the importance of labeling in mechanistic studies .

Biological Activity

D-[1,5-13C2]Ribose is a stable isotopic form of D-ribose, a naturally occurring sugar integral to cellular metabolism and energy production. The incorporation of carbon-13 isotopes at positions 1 and 5 allows for advanced studies in metabolic pathways, particularly through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This article explores the biological activity of this compound, its mechanisms of action, pharmacokinetics, and implications in various fields of research.

D-Ribose Metabolism
D-Ribose plays a crucial role in the synthesis of adenosine triphosphate (ATP), the primary energy currency of cells. It is involved in several key metabolic pathways:

  • Pentose Phosphate Pathway (PPP) : D-Ribose is a vital component of the PPP, which generates NADPH and ribose-5-phosphate (R-5-P), essential for nucleotide synthesis and cellular respiration.
  • ATP Production : Upon phosphorylation, D-Ribose is converted into R-5-P, subsequently contributing to ATP synthesis through the salvage pathway of nucleotide metabolism.

The rapid absorption and metabolism of D-Ribose enable it to enhance cellular energy levels effectively. Studies indicate that after administration, peak blood concentrations are typically reached within 36–44 minutes.

Pharmacokinetics

D-Ribose is absorbed quickly from the gastrointestinal tract and metabolized primarily in the liver and muscle tissues. The pharmacokinetic profile includes:

  • Absorption : Rapid uptake into systemic circulation.
  • Distribution : Widely distributed throughout body tissues where it participates in metabolic processes.
  • Elimination : Primarily via renal pathways as metabolites.

Biological Activity and Applications

This compound has been extensively studied for its biological activity across various applications:

  • Metabolic Studies : The isotopic labeling allows researchers to trace metabolic pathways involving ribose in real-time using NMR spectroscopy. This has significant implications for understanding energy metabolism in conditions such as cancer and metabolic disorders .
  • Clinical Research : Investigated for its potential therapeutic effects in conditions like chronic fatigue syndrome and heart disease. Clinical trials have shown that D-Ribose supplementation can improve energy levels and exercise tolerance in patients with coronary artery disease .
  • Food Science : Research indicates that ribose can influence flavor compounds in heated meat extracts, suggesting its role in food chemistry and processing .

Case Studies

Several studies highlight the biological activity of this compound:

  • Case Study 1 : A study evaluated the effects of D-Ribose supplementation on patients with chronic fatigue syndrome. Results indicated a significant improvement in energy levels and quality of life metrics compared to placebo groups .
  • Case Study 2 : In cancer research, hyperpolarized [1-13C]pyruvate was used alongside D-Ribose to monitor metabolic changes in tumor models during treatment with chemotherapeutic agents. The study demonstrated altered metabolic fluxes indicative of treatment response before observable changes in tumor size .

Data Table: Summary of Biological Activities

Activity AreaDescriptionFindings/Implications
Energy MetabolismEnhances ATP production via PPPImproved cellular energy status
Clinical ApplicationsUsed in chronic fatigue syndrome and heart disease researchIncreased energy levels reported in clinical trials
Food ChemistryInfluences flavor compound formation in meat productsPotential applications in food processing
Metabolic TracingTraces metabolic pathways using NMR spectroscopyInsights into cellular metabolism under various conditions

Q & A

Q. How should D-[1,5-13C2]Ribose be safely handled and stored in laboratory settings to ensure isotopic integrity and researcher safety?

Basic Question

  • Safety Protocols : Follow guidelines from safety data sheets (SDS) for handling, including wearing nitrile gloves, eye protection, and lab coats. Avoid ingestion, inhalation, or skin contact. In case of exposure, rinse eyes with water for ≥10 minutes and seek medical attention .
  • Storage : Store in airtight, labeled containers at room temperature, away from ignition sources. Ensure containers are not pressurized and are compatible with the chemical (e.g., glass or HDPE) .
  • Isotopic Integrity : Minimize exposure to moisture and contaminants by using inert atmospheres (e.g., nitrogen) during aliquoting. Monitor storage conditions to prevent isotopic exchange or degradation .

What criteria should guide the formulation of research questions for studies involving this compound in metabolic flux analysis?

Basic Question

  • FINER Framework : Ensure questions are F easible (e.g., access to ¹³C-NMR infrastructure), I nteresting (e.g., elucidating pentose phosphate pathway dynamics), N ovel (e.g., comparing isotopic tracer efficiency), E thical (proper disposal protocols), and R elevant (addressing gaps in isotope-based metabolic studies) .
  • Methodological Alignment : Align with quantitative research designs (e.g., stable isotope-resolved metabolomics) or mixed-method approaches (e.g., combining NMR with LC-MS) .

Q. How can researchers optimize the synthesis and purification of this compound to achieve high isotopic enrichment (>98% ¹³C)?

Advanced Question

  • Synthetic Routes : Use enzymatic or chemical methods to introduce ¹³C at positions 1 and 5. Enzymatic synthesis with ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) may yield higher specificity but requires pH and temperature optimization .
  • Purification : Employ column chromatography (e.g., ion-exchange resins) or recrystallization. Validate purity via ¹H/¹³C-NMR and mass spectrometry. Monitor for isotopic dilution during purification steps .

Q. What steps should be taken to resolve contradictions in isotopic labeling data from this compound experiments?

Advanced Question

  • Data Validation :
    • Confirm isotopic purity via NMR to rule out contamination or degradation.
    • Cross-validate with orthogonal techniques (e.g., compare ¹³C-NMR results with GC-MS metabolic profiles).
    • Replicate experiments under controlled conditions (e.g., fixed pH, temperature) .
  • Error Sources : Assess instrument calibration (e.g., NMR shimming), sample preparation artifacts (e.g., incomplete quenching of metabolic reactions), or biological variability (e.g., cell culture heterogeneity) .

Q. What role does this compound play in elucidating metabolic pathways using ¹³C-NMR spectroscopy?

Basic Question

  • Tracer Applications : The dual ¹³C labels enable tracking of ribose incorporation into nucleotides (e.g., ATP, RNA) and the pentose phosphate pathway. Position-specific labeling (C1 and C5) helps distinguish oxidative vs. non-oxidative pathways .
  • Experimental Design : Use pulse-chase labeling in cell cultures or in vivo models. Terminate reactions at multiple timepoints to capture dynamic flux. Normalize data to unlabeled controls to account for natural abundance ¹³C .

Q. How can metabolic flux analysis (MFA) with this compound be adapted for complex biological systems, such as cancer cell lines or microbial communities?

Advanced Question

  • System-Specific Adjustments :
    • Cancer Cells : Account for hypoxia-induced pathway shifts (e.g., enhanced glycolysis) by modulating tracer concentrations and incubation times.
    • Microbial Systems : Use chemostats to maintain steady-state conditions and reduce extracellular metabolite interference .
  • Computational Modeling : Pair experimental data with constraint-based models (e.g., COBRA Toolbox) to simulate flux distributions. Validate predictions via gene knockout or inhibitor studies .

Properties

IUPAC Name

(3R,4R,5R)-(2,6-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-GYGOELPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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